molecular formula C22H18ClFN2O3S B2767494 4-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 895653-12-0

4-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2767494
M. Wt: 444.91
InChI Key: WVMQTIMFYWHSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H18ClFN2O3S and its molecular weight is 444.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of benzothiadiazine derivatives has been a subject of interest due to their chemical and pharmacological properties. For instance, Knollmüller et al. (1971) described the preparation of cyclic and bicyclic sulfamides, including derivatives of benzothiadiazine, by reacting 2-aminobenzyl amine with sulfamide, leading to a variety of mono- and dialkyl derivatives through alkylation with alkyl halides (Knollmüller, 1971). Similarly, synthesis and crystal structure analyses of thiadiazole derivatives have been reported, highlighting the significance of structural features such as intramolecular hydrogen bonding and supramolecular interactions in determining the compounds' properties (Banu et al., 2014).

Potential Applications

The exploration of benzothiadiazine derivatives extends to various fields, including organic synthesis and potential cognitive enhancers. For example, Francotte et al. (2010) focused on the synthesis of fluorinated benzothiadiazine 1,1-dioxides, investigating their role as positive allosteric modulators of AMPA receptors, demonstrating the compound's potential in enhancing cognitive functions after oral administration (Francotte et al., 2010). This indicates a broader applicability in neuroscience research, particularly in the development of cognitive enhancers.

Chemical Properties and Reactions

The chemical reactivity and properties of benzothiadiazine derivatives have been studied, including their interactions with other chemical entities and their role as catalysts. For instance, Goodman and Detty (2004) investigated the use of selenoxides, including benzyl selenoxides, as catalysts for the bromination of organic substrates, demonstrating the versatility of benzothiadiazine-related compounds in synthetic chemistry (Goodman & Detty, 2004).

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c1-14-10-11-16(12-15(14)2)26-22(27)25(13-17-18(23)6-5-7-19(17)24)20-8-3-4-9-21(20)30(26,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMQTIMFYWHSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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